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Compound of Interest

Compound Name: (2-Fluoro-3-nitrophenyl)methanol

Cat. No.: B1387224

An In-depth Technical Guide to (2-Fluoro-3-nitrophenyl)methanol (CAS 946126-95-0):
Synthesis, Properties, and Applications in Chemical Research

Introduction

(2-Fluoro-3-nitrophenyl)methanol is a substituted aromatic alcohol that serves as a valuable
and versatile intermediate in modern organic synthesis. Its utility is derived from a unique
trifecta of functional groups strategically positioned on a benzene ring: a reactive primary
alcohol, an electron-withdrawing nitro group, and a fluorine atom. The ortho-fluoro and meta-
nitro substitution pattern, in particular, offers a nuanced electronic landscape that can be
exploited for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, scientists, and drug
development professionals. It delves into the compound's physicochemical properties, details a
robust synthesis protocol with mechanistic insights, and explores its spectroscopic signature,
chemical reactivity, and potential applications, with a particular focus on its role as a building
block in medicinal chemistry.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of (2-Fluoro-3-nitrophenyl)methanol are
fundamental to its handling, characterization, and application in synthesis.

Physical Properties
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The compound is typically supplied as a pale-yellow to yellow-brown sticky oil or semi-solid at
room temperature.[1] Key identifying information and physical properties are summarized in the

table below.
Property Value
CAS Number 946126-95-0[1][2][3][4]
Molecular Formula C7HeFNO3[2][3]
Molecular Weight 171.13 g/mol [2][3]
Appearance Palfe-yellow to Yellow-brown Sticky Oil to Semi-
Solid[1]
Storage Room Temperature[1]

Spectroscopic Characterization

Full characterization is essential for confirming the identity and purity of the material. While a
complete set of published spectra for this specific isomer is not readily available, the known *H
NMR data and predicted data for other techniques provide a reliable analytical profile.

Technique Data

(CDCls) & (ppm): 7.95 (m, 1H), 7.84 (t, 1H), 7.31
(t, 1H), 4.87 (s, 2H)[2]

1H NMR

Expected signals around 6 150-155 (C-F, d),
140-145 (C-NO2z), 120-135 (aromatic C-H), 115-

Predicted 13C NMR 125 (aromatic C-H), and 60-65 (CH20H). The
carbon bearing the fluorine will exhibit a

characteristic large coupling constant (1JC-F).

Expected characteristic peaks (cm~1) around
3400 (O-H stretch, broad), 1530 & 1350 (NO:2

Predicted IR , _
asymmetric and symmetric stretch), and 1200-
1100 (C-F stretch).

Mass Spectrometry Predicted [M+H]* = 172.04045.[5]
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Synthesis and Mechanism

The most common and high-yielding synthesis of (2-Fluoro-3-nitrophenyl)methanol involves
the reduction of its corresponding methyl ester precursor.

Synthesis via DIBAL-H Reduction

(2-Fluoro-3-nitrophenyl)methanol is efficiently synthesized by the reduction of methyl 2-
fluoro-3-nitrobenzoate using diisobutylaluminium hydride (DIBAL-H). This method is notable for
its high yield, often around 95%.[2]

e Reaction Setup: A solution of methyl 2-fluoro-3-nitrobenzoate (1.0 eq.) in anhydrous toluene
is prepared in a flame-dried, multi-necked flask under an inert atmosphere (e.g., nitrogen or
argon) and cooled to -78 °C using a dry ice/acetone bath.

o Addition of DIBAL-H: A 1.0 M solution of DIBAL-H in toluene (2.5 eq.) is added dropwise to
the cooled ester solution, maintaining the internal temperature at -78 °C.[2]

o Reaction Progression: The reaction mixture is stirred at -78 °C for 30 minutes, then allowed
to warm to 0 °C and stirred for an additional 30 minutes.[2]

e Quenching: The reaction is cooled back down to -78 °C and quenched by the sequential,
slow addition of methanol, a saturated aqueous solution of Rochelle's salt (potassium
sodium tartrate), and ethyl acetate.[2] This two-stage quench is critical for safely neutralizing
excess DIBAL-H and facilitating the workup.[6]

e Workup and Isolation: The mixture is warmed to room temperature and stirred vigorously for
1 hour. The organic layer is separated, and the aqueous layer is extracted three times with
ethyl acetate. The combined organic layers are washed with saturated brine, dried over
anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (2-
Fluoro-3-nitrophenyl)methanol as a brown oil.[2]

o Low Temperature (-78 °C): The reduction of an ester with a powerful hydride source like
DIBAL-H can proceed all the way to the primary alcohol. To achieve a clean conversion
without over-reduction of any potential aldehyde intermediate, the reaction is conducted at
cryogenic temperatures. This stabilizes the tetrahedral intermediate formed after the first
hydride addition.[6][7]
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o DIBAL-H as Reducing Agent: DIBAL-H is a bulky, electrophilic reducing agent. Its Lewis
acidic aluminum center coordinates to the carbonyl oxygen of the ester, activating it for
hydride transfer.[7][8] This makes it highly effective for the reduction of esters.

e Rochelle's Salt Quench: The use of Rochelle's salt is a common and effective method for
complexing the aluminum salts formed during the reaction, which helps to break up the
gelatinous precipitate that can otherwise make the workup difficult.[3]

Reaction Mechanism

The reduction proceeds via a well-established mechanism for DIBAL-H reduction of esters.

Methyl 2-fluoro-3-nitrobenzoate
+ DIBAL-H

Lewis Acid Coordination ——» Hydride Transfer

DIBAL-H

> Tetrahedral Intermediate > Protic Quench

(Stable at -78°C) (MeOH, H:0) — (2-Fluoro-3-nitrophenyl)methanol

Click to download full resolution via product page

Caption: DIBAL-H reduction of an ester to a primary alcohol.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of (2-Fluoro-3-nitrophenyl)methanol stems from the distinct reactivity
of its three functional groups. The interplay of these groups allows for a wide range of
subsequent chemical transformations.

Key Reaction Pathways

» Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding 2-fluoro-
3-nitrobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to
2-fluoro-3-nitrobenzoic acid with stronger oxidants such as potassium permanganate or
Jones reagent.

» Ether and Ester Formation: The hydroxyl group can readily undergo etherification (e.g.,
Williamson ether synthesis) or esterification with acyl chlorides or carboxylic acids under
standard conditions.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=U376134&Units=SI
https://www.scbt.com/p/2-fluoro-5-nitrobenzyl-alcohol-63878-73-9
https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluoro-3-nitrobenzyl-alcohol
https://www.benchchem.com/product/b1387224?utm_src=pdf-body-img
https://www.benchchem.com/product/b1387224?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Reduction of the Nitro Group: The nitro group is a versatile handle for introducing a nitrogen

atom. It can be reduced to an amine (2-fluoro-3-aminobenzyl alcohol) using various

methods, such as catalytic hydrogenation (e.g., Hz, Pd/C) or metal-acid combinations (e.qg.,
SnClz, HCI). This resulting aminobenzyl alcohol is a key precursor for the synthesis of

various heterocyclic compounds.[9]

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is activated by the ortho-

and para-directing nitro group in its isomer (4-fluoro-3-nitrobenzyl alcohol), the meta-nitro

group in the title compound provides less activation for SNAr reactions at the fluorine-

bearing carbon. However, under forcing conditions, substitution of the fluorine may be
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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